![molecular formula C8H11NO2 B13175846 7,7-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13175846.png)
7,7-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,7-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiroheptane ring system and a nitrile group. It is primarily used for research purposes in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a nitrile-containing reagent. The reaction conditions often include the use of a catalyst and a solvent to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反应分析
Types of Reactions
7,7-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to other functional groups, such as amines.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
科学研究应用
7,7-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile has several applications in scientific research:
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing, often involves this compound.
Industry: It may be used in the development of new materials, such as polymers and resins, due to its unique structural properties.
作用机制
The mechanism of action of 7,7-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can act as a reactive site for binding to enzymes or receptors, thereby modulating their activity. The spirocyclic structure may also contribute to the compound’s stability and reactivity in biological systems .
相似化合物的比较
Similar Compounds
1,5-Dioxaspiro[2.4]heptane: This compound shares the dioxaspiroheptane ring system but lacks the nitrile group.
7,7-Dimethyl-1,5-dioxaspiro[2.4]heptan-4-one: Similar in structure but contains a ketone group instead of a nitrile group.
5,7-Dimethyl-1,6-dioxaspiro[2.4]heptane-2-carbonitrile: Another spirocyclic compound with a different ring size and substitution pattern.
Uniqueness
7,7-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile is unique due to its specific combination of a spirocyclic ring system and a nitrile group. This combination imparts distinct chemical and physical properties, making it valuable for various research applications.
属性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC 名称 |
4,4-dimethyl-1,6-dioxaspiro[2.4]heptane-2-carbonitrile |
InChI |
InChI=1S/C8H11NO2/c1-7(2)4-10-5-8(7)6(3-9)11-8/h6H,4-5H2,1-2H3 |
InChI 键 |
OKVVZOABEVWGIG-UHFFFAOYSA-N |
规范 SMILES |
CC1(COCC12C(O2)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 3-(aminomethyl)-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13175765.png)

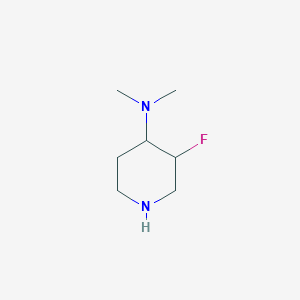
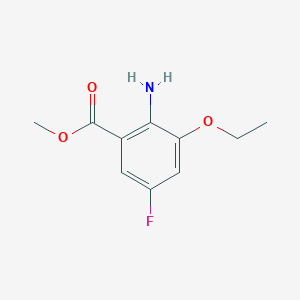
![octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione](/img/structure/B13175782.png)
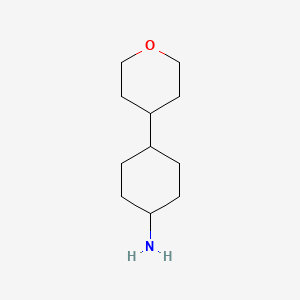

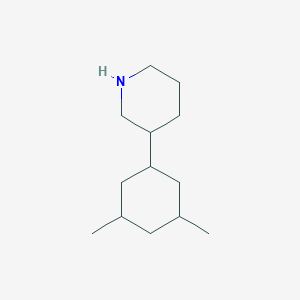
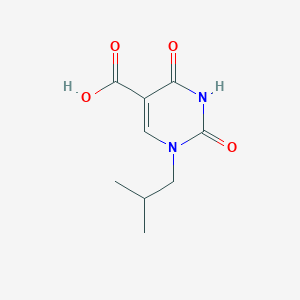

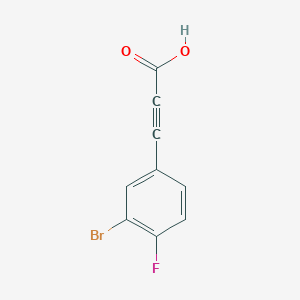

![2-[(3-Bromophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13175824.png)
![8-(4-Nitrophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13175830.png)
